molecular formula C12H9N3S2 B1595399 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 57600-04-1

4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No. B1595399
CAS RN: 57600-04-1
M. Wt: 259.4 g/mol
InChI Key: SCZDETZAWGOQLX-UHFFFAOYSA-N
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Description

4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide (PTTHS) is an organic compound that has been studied for its potential applications in scientific research. PTTHS is a derivative of hydrosulfide and is structurally related to other triazole compounds. As an organic compound, PTTHS has a wide range of applications in the fields of chemistry, biology, and pharmacology.

Scientific Research Applications

Catalysis and Synthesis Enhancements

One of the key areas where derivatives of 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide show promise is in catalysis. For instance, derivatives of this compound have been utilized as efficient catalysts in the synthesis of pyrazol-5-ol derivatives, demonstrating excellent yields, simple procedures, and environmentally friendly reaction conditions (Karimi-Jaberi, Z., Pooladian, Baharak, Moradi, M., & Ghasemi, E., 2012). This application underscores the compound's role in facilitating chemical transformations, potentially leading to the development of new materials and pharmaceuticals.

Electrochemical Applications

The electrochemical behavior of thiotriazoles, closely related to this compound, has been studied in aqueous-alcoholic media. Such compounds exhibit unique redox properties, which could be harnessed for the development of sensors, batteries, or electrocatalysts (Fotouhi, L., Hajilari, Fatemeh, & Heravi, M., 2002). Understanding the electrooxidation mechanisms of these compounds opens pathways for novel applications in electrochemistry and material science.

Antimicrobial and Corrosion Inhibition

Compounds structurally related to this compound have been investigated for their antimicrobial properties and their potential as corrosion inhibitors. Such studies indicate the versatility of these compounds in creating coatings or additives that protect metals from corrosion while also offering antimicrobial benefits, a crucial consideration for materials used in healthcare and industrial applications (Quraishi, M., & Jamal, D., 2002).

Advanced Material Properties

Research on the synthesis and characterization of Mn(II) complexes with triazole derivatives highlights the potential of these compounds in enhancing material properties. Such complexes have shown promising applications in electrochemical oxygen reduction reactions, which are critical for fuel cell technology and metal-air batteries. This application suggests that triazole derivatives, including this compound, could play a significant role in the development of energy-related materials (Bharty, M. K., et al., 2019).

Biochemical Analysis

Biochemical Properties

4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are key players in cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of various proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of these targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain receptors by mimicking the natural ligand, leading to downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, such as alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism. Additionally, it may influence the activity of other metabolic enzymes, leading to alterations in the production and degradation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .

properties

IUPAC Name

4-phenyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c16-12-14-13-11(10-7-4-8-17-10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZDETZAWGOQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350257
Record name 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57600-04-1
Record name 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide

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